4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
Overview
Description
4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising anticancer activity .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially facilitate interactions with biological targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as antimicrobials .
Result of Action
Compounds with a 1,2,4-oxadiazole core have shown anti-infective and anticancer activities .
Action Environment
The synthesis of 1,2,4-oxadiazoles has been achieved in various conditions, suggesting that the compound might be stable under a range of environmental conditions .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxadiazole derivatives, including this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . These interactions are crucial as they can modulate the activity of the enzymes, leading to potential therapeutic effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have been shown to possess antimicrobial properties, which can affect the growth and survival of bacterial cells . Additionally, these compounds can modulate gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression. For instance, oxadiazole derivatives have been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in therapeutic effects, such as the suppression of cancer cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that oxadiazole derivatives are generally stable under laboratory conditions, but their long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that these compounds can maintain their activity over extended periods, although some degradation may occur.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . For example, oxadiazole derivatives have been shown to be non-toxic to mice at concentrations of up to 100 mg/kg . Threshold effects and potential toxicity at higher doses should be carefully evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Oxadiazole derivatives are known to undergo metabolic transformations, leading to the formation of metabolites that can influence metabolic flux and metabolite levels . These interactions are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic effects.
Properties
IUPAC Name |
4-chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-9-13-10(15-14-9)7-5-6(11)3-4-8(7)12/h3-5H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVCWPZDBFOGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(C=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.